2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid
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Overview
Description
“2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid” is a chemical compound with the CAS Number: 1384713-18-1 . It has a molecular weight of 184.19 . The IUPAC name for this compound is [(1,3,5-trimethyl-1H-pyrazol-4-yl)oxy]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O3/c1-5-8(13-4-7(11)12)6(2)10(3)9-5/h4H2,1-3H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 228-230 .Scientific Research Applications
Germination Inhibition : Some derivatives have been found to inhibit the germination of seeds, like lettuce seeds. For instance, (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid isolated from Erigeron annuus flowers exhibits this effect (Oh et al., 2002).
Synthesis of Heterocyclic Compounds : Pyrazolone derivatives, including some related to 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid, are used in synthesizing new compounds with potential analgesic and anti-inflammatory activities (Kuo et al., 1984).
Crystal Engineering and Coordination Polymers : The synthesis and characterization of complexes and coordination polymers based on pyrazole-carboxylic acid ligands, a category that includes compounds related to this compound, play a significant role in crystal engineering (Radi et al., 2017).
Corrosion Inhibition : Derivatives of pyrazoline, which can be synthesized from compounds similar to this compound, are effective as corrosion inhibitors for metals like mild steel in acidic environments (Lgaz et al., 2018).
Fluorescent Property Evaluation : Some pyrazoline derivatives show fluorescence properties when irradiated with ultraviolet radiation, which is significant for applications in fluorescence studies (Hasan et al., 2011).
Catalysis : Derivatives of this compound are used in catalysts for reactions like the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water (Xie et al., 2014).
Bioassay Screening : Some organotin derivatives of bis(pyrazol-1-yl)acetic acid display certain cytotoxicities for cancer cells like Hela cells in vitro, suggesting potential applications in cancer research (Wen et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5-8(13-4-7(11)12)6(2)10(3)9-5/h4H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNGSZMPNLRHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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